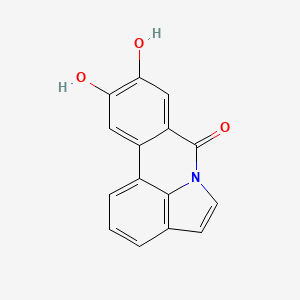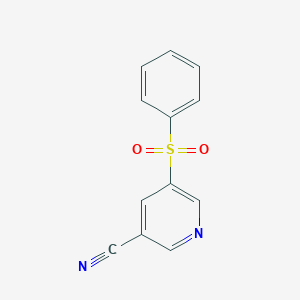
5-(Benzenesulfonyl)pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzenesulfonyl)pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a benzenesulfonyl group and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzenesulfonyl)pyridine-3-carbonitrile typically involves the reaction of pyridine derivatives with benzenesulfonyl chloride in the presence of a base. One common method includes the following steps:
Starting Material: Pyridine-3-carbonitrile.
Reagent: Benzenesulfonyl chloride.
Base: Triethylamine or pyridine.
Solvent: Dichloromethane or chloroform.
Reaction Conditions: The reaction is usually carried out at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This might include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
5-(Benzenesulfonyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-(Benzenesulfonyl)pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 5-(Benzenesulfonyl)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonyl and nitrile groups can interact with biological macromolecules through hydrogen bonding, electrostatic interactions, and hydrophobic effects, influencing the compound’s bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile: Similar structure but with a fused pyrrole ring.
1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine: Contains an iodine atom, making it more reactive in certain substitution reactions.
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile: Contains a fluorine atom, which can influence its electronic properties and reactivity.
Uniqueness
5-(Benzenesulfonyl)pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials.
Propiedades
Número CAS |
950693-96-6 |
|---|---|
Fórmula molecular |
C12H8N2O2S |
Peso molecular |
244.27 g/mol |
Nombre IUPAC |
5-(benzenesulfonyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H8N2O2S/c13-7-10-6-12(9-14-8-10)17(15,16)11-4-2-1-3-5-11/h1-6,8-9H |
Clave InChI |
VQNLMNKHFZVFJC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=CC(=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,4-Triazolo[4,3-b]pyridazine-3,6(2H,5H)-dione, 8-(4-chlorophenyl)-2-ethyl-7-(2-methyl-5-pyrimidinyl)-5-[[2-methyl-6-(trifluoromethyl)-3-pyridinyl]methyl]-](/img/structure/B12639944.png)
![N-[2-(4-Chlorophenyl)ethyl]-2-cyclopropylbenzamide](/img/structure/B12639947.png)
![2-Amino-5-{[(3,5-dibromopyridin-2-yl)amino]methyl}phenol](/img/structure/B12639949.png)
![BenzaMide, N-[2-(3',4'-difluoro[1,1'-biphenyl]-3-yl)-2-Methylpropyl]-3-[5-(trifluoroMethyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12639951.png)
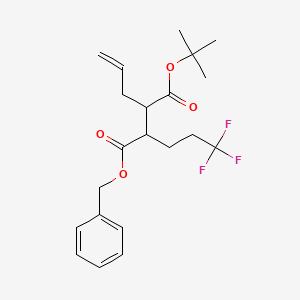
![(1'S,3R,3'S,7a'S)-5''-ethyl-1'-[(4-fluorophenyl)carbonyl]-5',6',7',7a'-tetrahydro-1'H-dispiro[indole-3,2'-pyrrolizine-3',3''-indole]-2,2''(1H,1''H)-dione](/img/structure/B12639980.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl propanoate](/img/structure/B12639984.png)
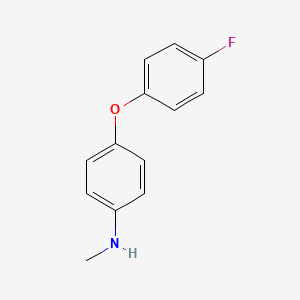
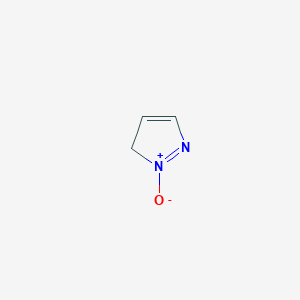

![2-Methoxy-5-[(4-methylphenyl)methyl]phenol](/img/structure/B12640004.png)
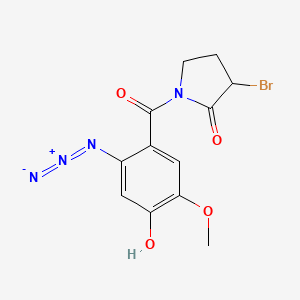
![4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[(5-phenyl-2-furanyl)Methylene]-](/img/structure/B12640010.png)
